1,1'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Mechanism of Action
Target of action
“1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline” is a compound that contains a triazine ring. Triazines are known to interact with various biological targets, depending on their substitution patterns .
Mode of action
Triazines typically exert their effects through interactions with proteins or enzymes in the cell .
Biochemical pathways
Without specific studies on this compound, it’s hard to say which biochemical pathways it might affect. Triazines have been found to interfere with various biochemical pathways, including those involved in cell division and protein synthesis .
Result of action
Triazines can have a wide range of effects at the molecular and cellular level, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 1,2,3,4-tetrahydroquinoline. The reaction is carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like dioxane or water . The reaction conditions often require heating to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium carbonate and solvents such as dioxane or water are commonly used.
Oxidation and Reduction: Specific reagents and conditions for these reactions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution with amines can yield substituted triazine derivatives with various functional groups.
Scientific Research Applications
1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent.
2-Chloro-4,6-diamino-1,3,5-triazine: Used in the synthesis of herbicides and other agrochemicals.
Uniqueness
1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline is unique due to its combination of the triazine ring with the tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that are not observed in other triazine derivatives .
Properties
IUPAC Name |
1-[4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-yl]-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c22-19-23-20(26-13-5-9-15-7-1-3-11-17(15)26)25-21(24-19)27-14-6-10-16-8-2-4-12-18(16)27/h1-4,7-8,11-12H,5-6,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIFHHCFBDKBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)Cl)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.